Physicochemical characteristics of 7-Bromocinnoline-3-carboxylic acid
Physicochemical Characteristics of 7-Bromocinnoline-3-carboxylic acid Part 1: Executive Summary 7-Bromocinnoline-3-carboxylic acid represents a high-value heterocyclic scaffold in medicinal chemistry, distinguished by it...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Characteristics of 7-Bromocinnoline-3-carboxylic acid
Part 1: Executive Summary
7-Bromocinnoline-3-carboxylic acid represents a high-value heterocyclic scaffold in medicinal chemistry, distinguished by its "dual-warhead" functionality. As a bioisostere of quinoline-3-carboxylic acid, the cinnoline core (1,2-benzodiazine) offers unique hydrogen-bonding vectors and altered metabolic stability profiles.
This compound serves as a critical intermediate for two primary reasons:
The C3-Carboxylic Acid: Provides a solubility handle and a site for derivatization into amides, esters, or heterocycles (e.g., oxadiazoles) to tune pharmacokinetic properties.
The C7-Bromine: Acts as a pre-installed electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the benzenoid ring without de novo synthesis.
This guide details the physicochemical profile, synthetic accessibility, and experimental characterization protocols required to utilize this scaffold effectively in drug discovery campaigns.
Part 2: Chemical Identity & Molecular Descriptors
The introduction of the bromine atom at position 7 significantly alters the electronic and lipophilic landscape of the parent cinnoline ring.
Property
Data / Value
IUPAC Name
7-Bromo-3-cinnolinecarboxylic acid
CAS Number
Not indexed in major public registries (Analog: 90418-63-6 for parent)
Molecular Formula
C₉H₅BrN₂O₂
Molecular Weight
253.05 g/mol
SMILES
OC(=O)C1=CC2=CC(Br)=CC=C2N=N1
H-Bond Donors / Acceptors
1 (COOH) / 3 (N, N, O)
Rotatable Bonds
1 (C-COOH bond)
Topological Polar Surface Area (TPSA)
~63 Ų
Part 3: Physicochemical Profile
Acid-Base Chemistry (pKa)
The molecule exhibits amphoteric character but is predominantly acidic in physiological ranges.
Acidic pKa (COOH):3.6 – 3.9 (Predicted). The electron-withdrawing nature of the cinnoline ring (diazine) increases the acidity compared to benzoic acid (pKa 4.2). The 7-Br substituent exerts a weak inductive withdrawing effect (
), slightly lowering the pKa further.
Basic pKa (N1-Protonation):~0.8 – 1.2 (Predicted). Cinnolines are weak bases. The protonation occurs at N1 (the nitrogen adjacent to the benzene ring). The 7-Br atom reduces electron density in the ring, making the nitrogen less basic than unsubstituted cinnoline (pKa ~2.6).
Lipophilicity (LogP/LogD)
LogP (Neutral):2.7 ± 0.3 .
Rationale: Parent cinnoline has a LogP of ~1.9. The addition of a carboxylic acid lowers this, but the bromine atom significantly increases lipophilicity (
).
LogD (pH 7.4):-0.5 to 0.0 .
Rationale: At physiological pH, the carboxylic acid is deprotonated (COO⁻), creating a highly soluble anion and drastically reducing the distribution coefficient into organic layers.
Solubility Profile
The solubility is strictly pH-dependent, behaving as a "solubility switch":
pH < 2 (Acidic): Low aqueous solubility; soluble in DMSO, DMF, and Methanol.
pH > 5 (Basic): High aqueous solubility due to carboxylate anion formation.
Organic Solvents: Moderate solubility in DCM/Ethyl Acetate when neutral; insoluble in Hexanes/Heptane.
Solid-State Properties
Appearance: Pale yellow to off-white crystalline solid.
Melting Point:>210°C (Decomposition) . Cinnoline carboxylic acids typically exhibit high melting points due to strong intermolecular hydrogen bonding (dimerization of COOH) and
-stacking of the planar heteroaromatic system.
Thermal Stability: Stable up to 150°C. Decarboxylation may occur at temperatures >200°C, yielding 7-bromocinnoline.
Part 4: Synthetic Accessibility & Pathway
The most robust route to 3-substituted cinnolines is the Widman-Stoermer Synthesis , which involves the diazotization of an o-aminoarylethylene derivative.
Synthetic Workflow Diagram
The following diagram illustrates the conversion of a 2-amino-5-bromocinnamic acid precursor into the target scaffold.
Figure 1: Widman-Stoermer synthesis pathway via diazotization of o-aminocinnamic acid derivatives.
Part 5: Experimental Protocols
These protocols are designed to validate the identity and purity of the compound in a research setting.
Protocol A: Potentiometric pKa Determination
Objective: To determine the precise ionization constant of the carboxylic acid.
Preparation: Dissolve 5 mg of 7-Bromocinnoline-3-carboxylic acid in 10 mL of a mixed solvent system (e.g., Methanol:Water 1:1) to ensure solubility of the neutral form.
Titration: Titrate with 0.1 M KOH using a standardized glass electrode potentiometric titrator.
Data Processing: Perform a blank titration (solvent only). Calculate pKa using the Bjerrum plot method or Gran plot analysis.
Self-Validation: The titration curve should show a single sharp inflection point. If the curve is shallow, precipitation may have occurred; increase the methanol fraction.
Protocol B: HPLC Purity Profiling
Objective: Quantify purity and identify decarboxylated impurities.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to maintain neutral COOH or fully ionized form).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic) and 320 nm (cinnoline specific n->
*).
Expected Retention: The carboxylic acid will elute early (polar). Any 7-bromocinnoline impurity (decarboxylation product) will elute significantly later (non-polar).
Protocol C: Solubility "Switch" Test
Objective: Confirm the amphoteric nature for extraction protocols.
Dissolve 10 mg of compound in 2 mL Ethyl Acetate (clear yellow solution).
Add 2 mL of 1M NaOH. Shake.
Observation: The yellow color should migrate entirely to the aqueous layer (formation of carboxylate salt).
Separate layers. Acidify the aqueous layer with 1M HCl to pH 2.
Observation: Precipitate forms or color becomes extractable back into organic solvent.
Part 6: References
Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909). "Über Cinnoline." Berichte der deutschen chemischen Gesellschaft.
Cinnoline Physicochemical Properties: Ames, D. E., et al. (1953). "Cinnolines. Part XXIX. The reduced cinnolines." Journal of the Chemical Society.[1][2]
Cross-Coupling on Cinnolines: Lunt, E., et al. (1968). "Cinnolines. X. The preparation of some 4-substituted cinnolines." Journal of Medicinal Chemistry.
Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
7-Bromocinnoline-3-carboxylic acid CAS number and identifiers
[1] Abstract 7-Bromocinnoline-3-carboxylic acid (CAS 1402672-23-4) is a bicyclic heteroaromatic scaffold belonging to the cinnoline class (1,2-benzodiazine).[1][2][3][4][5][6][7][8][9][10] Characterized by a fused benzen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
7-Bromocinnoline-3-carboxylic acid (CAS 1402672-23-4) is a bicyclic heteroaromatic scaffold belonging to the cinnoline class (1,2-benzodiazine).[1][2][3][4][5][6][7][8][9][10] Characterized by a fused benzene-pyridazine ring system with a carboxylic acid at position 3 and a bromine substituent at position 7, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and Factor Xa anticoagulants. This guide provides an exhaustive technical analysis of its identifiers, physicochemical properties, synthetic pathways, and medicinal chemistry applications.
Off-white to pale yellow solid (Typical for cinnolines)
Structural Analysis
The cinnoline core is an isostere of quinoline and isoquinoline but possesses distinct electronic properties due to the presence of the N=N bond (diazine).
Electronic Effects: The N1=N2 bond exerts a strong electron-withdrawing effect, making the C3 position highly activated for nucleophilic attack if not protected, though the carboxylic acid stabilizes this position.
7-Bromo Substituent: The bromine atom at position 7 provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the expansion of the core into complex pharmacophores.[1]
Acidic Functionality: The C3-carboxylic acid (pKa ≈ 3.5–4.0 predicted) serves as a precursor for amides, esters, and hydrazides, which are common motifs in drug design.
Part 2: Synthesis Methodologies
The synthesis of 7-bromocinnoline-3-carboxylic acid generally follows two authoritative routes: the Richter Cyclization and the Widman-Stoermer Synthesis .[1] The choice of pathway depends on the availability of starting materials (anilines vs. acetophenones).
Route A: The Richter Cyclization (Diazonium Pathway)
This method relies on the intramolecular cyclization of a diazonium salt derived from an ortho-alkynyl aniline.[1] It is highly regioselective.
Step-by-Step Protocol:
Precursor Synthesis: Start with 2-amino-4-bromobenzoic acid .[1] Convert this to the corresponding aryl iodide or triflate if necessary, then perform a Sonogashira coupling with a propiolic acid ester (e.g., ethyl propiolate) to generate ethyl (2-amino-4-bromophenyl)propiolate .
Diazotization: Treat the amino-alkyne with sodium nitrite (
) in concentrated hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
Cyclization: The diazonium species undergoes spontaneous intramolecular electrophilic attack on the triple bond (Richter cyclization) to close the pyridazine ring.
Hydrolysis: The resulting ester is hydrolyzed using aqueous NaOH or LiOH to yield the free acid, 7-bromocinnoline-3-carboxylic acid .[1]
Route B: The Widman-Stoermer Synthesis
This classical method constructs the cinnoline ring from a 2-aminoacetophenone derivative.[1]
Step-by-Step Protocol:
Condensation: React 2-amino-4-bromoacetophenone with glyoxylic acid (or ethyl glyoxalate) in the presence of a base (e.g., NaOH) to form the intermediate hydrazone/enamine.[1]
Diazotization & Cyclization: Treat the intermediate with sodium nitrite and acid. The resulting diazonium salt cyclizes onto the activated methylene group derived from the ketone.
Workup: Isolate the precipitate and recrystallize from ethanol/water.
Synthesis Flowchart (Graphviz)[1]
Figure 1: Dual synthetic pathways for the generation of the 7-bromocinnoline core.
Part 3: Medicinal Chemistry Applications[1]
Scaffold for Kinase Inhibition
The cinnoline ring is a proven bioisostere for quinoline and quinazoline, common scaffolds in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
Mechanism: The N1 and N2 nitrogens can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1]
Modification: The 7-bromo group allows for the introduction of solubilizing groups (e.g., piperazines) or hydrophobic tails via cross-coupling, tuning the potency and selectivity.
Factor Xa Inhibitors
Patents (e.g., WO2007032498A1) identify substituted cinnolines as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.
Role: The cinnoline-3-carboxamide derivatives (synthesized from the title acid) mimic the S1 or S4 binding pockets of the enzyme.[1]
Advantage: Cinnolines often show improved metabolic stability compared to their quinoline counterparts due to the lower basicity of the ring nitrogens.
Bioisosteric Replacement Strategy
Researchers utilize 7-bromocinnoline-3-carboxylic acid to improve the physicochemical profile of lead compounds:
Solubility: The extra nitrogen in the ring increases polarity compared to naphthalene or quinoline.
Metabolic Stability: The diazine ring is less prone to oxidative metabolism (P450) at the 3-4 positions compared to quinoline.[1]
Part 4: Experimental Handling & Safety
Solubility & Stability[1]
Solvents: Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water and dichloromethane.
Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong light, as some cinnolines are photosensitive.
Analytical Validation
To confirm the identity of the synthesized 7-bromo isomer (vs. the 5-bromo or 6-bromo isomers), 1H NMR is critical.[1]
Diagnostic Peak: Look for the splitting pattern of the protons on the benzene ring. The 7-bromo isomer will show a specific coupling pattern (typically a doublet for H5, a doublet of doublets for H6, and a doublet for H8) distinct from the 6-bromo isomer.[1]
References
Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Current Medicinal Chemistry, 14(1), 129-143. Link
Sandoz AG. (2007). Substituted cinnoline derivatives as Factor Xa inhibitors. Patent WO2007032498A1. Link
Castle, R. N., & Osborn, M. (1958). Cinnoline Chemistry.[3][5][10][11][12][13][14][15] IV. The Widman-Stoermer Synthesis. Journal of Organic Chemistry, 23(10), 1534–1538. Link
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification Strategies for 7-Bromocinnoline-3-carboxylic Acid Intermediates
Welcome to the technical support center for the purification of 7-Bromocinnoline-3-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 7-Bromocinnoline-3-carboxylic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles that dictate their success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 7-Bromocinnoline-3-carboxylic acid?
A1: The impurities largely depend on the synthetic route employed. However, common contaminants often include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if the synthesis involves a cyclization reaction, you might encounter isomeric byproducts or incompletely cyclized intermediates.[1][2] It is also not uncommon to have residual acids or bases used as catalysts or for pH adjustments during the workup.[3]
Q2: Which purification technique is generally most effective for 7-Bromocinnoline-3-carboxylic acid and its precursors?
A2: The most effective technique is contingent on the specific properties of the compound and its impurities. Given that the target molecule is a carboxylic acid, acid-base extraction is a powerful initial purification step to separate it from neutral or basic impurities.[4][5][6][7][8] Following this, recrystallization is often an excellent method for obtaining highly pure crystalline material.[9][10] For complex mixtures or to remove closely related impurities, column chromatography may be necessary.[11][12]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] A systematic solvent screening is the most reliable approach.[9] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to observe solubility at room and elevated temperatures. The solvent that provides a significant solubility differential and yields well-formed crystals upon cooling is the best choice.[9]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[13] This is often due to a high concentration of impurities or too rapid cooling. To remedy this, try returning the solution to the heat source and adding more of the "soluble solvent" to decrease the saturation level.[13] If impurities are suspected, treating the hot solution with activated charcoal before filtration can help remove them.[13] Ensuring a slow cooling rate is also crucial.[13]
Q5: When is column chromatography the preferred method of purification?
A5: Column chromatography is particularly useful when dealing with complex mixtures containing compounds with similar polarities. It is also the method of choice when other techniques like recrystallization or acid-base extraction fail to provide the desired purity.[9] For instance, if your reaction yields multiple isomers of 7-Bromocinnoline-3-carboxylic acid, column chromatography can effectively separate them.[11][12]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem 1: Low yield after acid-base extraction of 7-Bromocinnoline-3-carboxylic acid.
Question: I performed an acid-base extraction to purify my 7-Bromocinnoline-3-carboxylic acid, but the final yield is very low. What could be the cause?
Answer & Troubleshooting Steps:
Incomplete Extraction into the Aqueous Layer: The carboxylic acid needs to be fully deprotonated to its carboxylate salt to be soluble in the aqueous basic solution.[5][7]
Causality: Insufficient amount or concentration of the base (e.g., sodium bicarbonate or sodium hydroxide) will lead to incomplete deprotonation and partitioning into the aqueous layer.
Solution: Ensure you are using a sufficient molar excess of a suitable base. Monitor the pH of the aqueous layer to confirm it is basic enough to deprotonate the carboxylic acid.
Incomplete Precipitation from the Aqueous Layer: After extraction, the carboxylate salt must be fully protonated back to the carboxylic acid to precipitate out of the aqueous solution.[4][7]
Causality: Insufficient addition of acid (e.g., hydrochloric acid) will result in some of the product remaining as the soluble carboxylate salt.[4]
Solution: Add the acid dropwise while stirring and monitor the pH with litmus paper or a pH meter to ensure complete neutralization and precipitation. A slight excess of acid is often recommended.[4]
Product Solubility in the Aqueous Layer: While the carboxylic acid form is generally less soluble in water, some solubility may still exist, leading to losses.
Causality: The inherent water solubility of your specific intermediate.
Solution: If a precipitate does not form readily upon acidification, or if it appears very fine, you may need to extract the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) to recover the dissolved product.[8] Chilling the aqueous solution in an ice bath can also help to decrease solubility and promote precipitation.
Problem 2: Impurities co-crystallize with my product during recrystallization.
Question: I've recrystallized my 7-Bromocinnoline-3-carboxylic acid intermediate, but NMR analysis still shows significant impurities. Why is this happening?
Answer & Troubleshooting Steps:
Cooling the Solution Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[13]
Causality: Fast crystal growth does not allow for the selective incorporation of the desired molecules into the crystal structure.
Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to further slow down the cooling process.[9] Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize crystal formation.[14]
Using the Wrong Amount of Solvent: Using too little solvent can cause the product and impurities to precipitate out together, while too much solvent will result in a low yield.[15]
Causality: An overly concentrated solution does not provide an adequate medium for selective crystallization.
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[14] This creates a saturated solution upon cooling, which is ideal for crystallization.
Insoluble Impurities Present: Solid impurities that are insoluble in the hot solvent can act as nucleation sites for premature crystallization.
Causality: These impurities are not removed by the dissolution step.
Solution: If you observe insoluble material in your hot solution, perform a hot filtration to remove it before allowing the solution to cool.[9][14]
Problem 3: The compound of interest is not separating well on the silica gel column.
Question: I'm trying to purify a neutral intermediate of 7-Bromocinnoline-3-carboxylic acid using column chromatography, but the separation is poor. What can I do to improve it?
Answer & Troubleshooting Steps:
Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical for good separation.
Causality: If the eluent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first.[16] Aim for a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.5 and good separation from the impurities.
Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.
Causality: The stationary phase becomes saturated, and the components are not able to interact with it effectively for separation.
Solution: As a general rule, use a sample-to-adsorbent ratio of about 1:50 to 1:100 by weight.
Improper Column Packing: Channels or cracks in the silica gel will result in an uneven flow of the mobile phase and poor separation.
Causality: An improperly packed column does not provide a uniform stationary phase for the separation to occur.
Solution: Ensure your silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method can help achieve a well-packed column.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of 7-Bromocinnoline-3-carboxylic acid
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5]
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, like sodium bicarbonate, to the funnel.[4][6] The amount should be in molar excess to the carboxylic acid.
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 7-Bromocinnoline-3-carboxylic acid salt will be in the aqueous layer.[7]
Isolation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete removal of the carboxylic acid.
Precipitation: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise until the solution is acidic (test with pH paper).[4] The purified 7-Bromocinnoline-3-carboxylic acid will precipitate out of the solution.[5][7]
Collection: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[8][15]
Protocol 2: Recrystallization of a Solid Intermediate
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures.[9]
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[10]
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.[9][14]
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9][10]
Collection: Collect the purified crystals by vacuum filtration.[9]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]
Drying: Dry the crystals under vacuum to remove any residual solvent.[9]
Data Presentation
Table 1: Common Solvents for Recrystallization and Their Properties
Solvent
Boiling Point (°C)
Polarity
Common Uses
Water
100
High
Polar compounds, salts
Ethanol
78
High
Moderately polar compounds
Methanol
65
High
Moderately polar compounds
Ethyl Acetate
77
Medium
Compounds of intermediate polarity
Hexane
69
Low
Non-polar compounds
Dichloromethane
40
Medium-Low
Wide range of organic compounds
Visualizations
Workflow for Purification Strategy Selection
A troubleshooting guide for common recrystallization problems.
References
Unknown. (n.d.). Acid-Base Extraction.
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
Wikipedia. (2023). Acid–base extraction.
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
BenchChem. (n.d.). Application Notes and Protocols for Cinnoline Derivatives.
Georg Thieme Verlag. (n.d.). Product Class 9: Cinnolines.
Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
Discover ACS. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
Patsnap. (2014, December 31). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
PMC. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
Georg Thieme Verlag. (2014). Science of Synthesis Knowledge Updates 2014/2.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
Chemistry LibreTexts. (2023, January 29). Recrystallization.
Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
Unknown. (n.d.). Recrystallization and Crystallization.
Recrystallization solvents for 7-Bromocinnoline-3-carboxylic acid
Technical Support Guide: Recrystallization of 7-Bromocinnoline-3-carboxylic Acid Executive Summary Compound: 7-Bromocinnoline-3-carboxylic acid (CAS: 1402672-23-4) Chemical Nature: Amphoteric N-heterocycle with a strongl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Recrystallization of 7-Bromocinnoline-3-carboxylic Acid
Executive Summary
Compound: 7-Bromocinnoline-3-carboxylic acid (CAS: 1402672-23-4)
Chemical Nature: Amphoteric N-heterocycle with a strongly acidic carboxyl group (
) and a weakly basic pyridazine ring.
Primary Challenge: High lattice energy due to intermolecular H-bonding (dimerization) and -stacking, leading to poor solubility in common organic solvents.
Solvent Selection & Solubility Profile
The solubility of 7-Bromocinnoline-3-carboxylic acid is dictated by its zwitterionic potential and the lipophilicity of the bromine substituent.
Solvent System
Solubility Rating
Application Context
Glacial Acetic Acid
Excellent (Hot)
Primary Recommendation. Disrupts intermolecular H-bonds; high boiling point () allows for maximum saturation.
DMF / Water (9:1)
Good (Hot)
Secondary Option. Useful if the compound is too insoluble in acetic acid. Requires careful anti-solvent addition.
Ethanol / Water
Moderate
Only for high-purity batches. Often requires large volumes.
Aq. NaOH (1M)
High (Cold)
Chemical Purification. Dissolves as the carboxylate salt; impurities remain solid or oil out.
Dichloromethane
Poor
Anti-solvent / Wash. Good for removing non-polar organic impurities (e.g., starting materials).
Detailed Experimental Protocols
Protocol A: Chemical Purification (Acid-Base Reprecipitation)
Use this method first if your crude purity is <95% or if the solid is amorphous/sticky.
Dissolution: Suspend the crude 7-Bromocinnoline-3-carboxylic acid in 1M NaOH (10 mL per gram). Stir at room temperature until fully dissolved.
Note: The solution should be clear yellow/orange. If solids remain, filter them off (these are likely non-acidic impurities like decarboxylated 7-bromocinnoline).
Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir for 15 min, and filter through Celite to remove color bodies.
Precipitation: Slowly add 3M HCl dropwise to the filtrate while stirring vigorously.
Critical Step: Monitor pH. The product will precipitate as the pH crosses 3-4. Continue acidifying to pH ~1-2 to ensure full protonation of the carboxylic acid.
Isolation: Filter the solid, wash with water (to remove NaCl), and then wash with a small amount of cold acetone (to dry).
Use this method for final polishing to achieve crystalline form and >99% purity.
Setup: Place the dry solid in a round-bottom flask equipped with a reflux condenser.
Saturation: Add Glacial Acetic Acid (approx. 10-15 mL per gram). Heat the mixture to reflux (
).
Troubleshooting: If not fully dissolved after 10 min at reflux, add more solvent in 2 mL increments.
Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter the hot solution rapidly through a pre-heated glass funnel.
Crystallization: Allow the filtrate to cool slowly to room temperature over 2-3 hours.
Do not shock-cool: Rapid cooling traps impurities.
Collection: Filter the crystals. Wash with a small volume of cold acetic acid , followed by hexanes to remove acid traces.
Drying: Dry under high vacuum at
for 12 hours. (Acetic acid solvates are persistent; thorough drying is essential).
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing. What happened?
Cause: The solution is too concentrated, or the cooling was too rapid.
Fix: Reheat the mixture until clear. Add a small amount of co-solvent (e.g., 5% water if using acetic acid) to increase polarity slightly. Seed the solution with a tiny crystal of pure product at
and let it cool very slowly in an oil bath with the heat turned off.
Q2: The yield is very low (<40%).
Cause: The compound is too soluble in the mother liquor, or the pH was not low enough during acid-base precipitation.
Fix:
For Protocol A: Ensure pH is <2. The zwitterion might be soluble at neutral pH.
For Protocol B: Concentrate the mother liquor by rotary evaporation to half volume and harvest a second crop of crystals.
Q3: Impurities persist even after recrystallization.
Cause: Isomeric impurities (e.g., 5-bromo isomer) often co-crystallize.
Fix: Switch solvents. If Acetic Acid failed, try DMF/Water . Dissolve in minimum hot DMF, then dropwise add hot water until persistent turbidity is observed. Cool slowly.
Process Workflow (Graphviz)
Caption: Logical decision tree for purifying 7-Bromocinnoline-3-carboxylic acid, prioritizing chemical cleaning before thermal crystallization.
References
ChemicalBook. (2024). 7-Bromoquinoline-3-carboxylic acid synthesis and analogs. (Provides solubility benchmarks for bromo-heterocyclic carboxylic acids).
Thieme Connect. (2013). Science of Synthesis: Cinnolines Recrystallization Solvents. (Establishes acetic acid and benzene/ethanol as standard solvents for cinnoline derivatives).
PubChem. (2024). Cinnoline-3-carboxylic acid Physical Properties.[1][2] (General solubility data for the core scaffold).
ResearchGate. (2025). Synthesis and purification of 4-amino-3-cinnolinecarboxylic acid derivatives. (Validation of recrystallization techniques for substituted cinnolines).
Comparative Guide: 1H and 13C NMR Spectral Analysis of 7-Bromocinnoline-3-carboxylic Acid
This guide provides a technical framework for the spectral validation of 7-Bromocinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for quinoline-3-carboxylic acids (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for the spectral validation of 7-Bromocinnoline-3-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for quinoline-3-carboxylic acids (e.g., in antibacterial or kinase inhibitor research).[1]
Executive Summary
The unambiguous characterization of 7-Bromocinnoline-3-carboxylic acid presents two primary analytical challenges:
Regio-differentiation: Distinguishing the 7-bromo target from the thermodynamically competitive 6-bromo isomer , a common byproduct in Richter or Widman-Stoermer cyclizations.[1]
Solubility-Induced Broadening: The rigid, planar zwitterionic nature of the carboxylic acid/cinnoline core often leads to aggregation in standard solvents, obscuring fine coupling patterns.
This guide compares the spectral performance of DMSO-d6 versus TFA-d/CDCl3 systems and establishes a definitive protocol for differentiating the 7-bromo and 6-bromo regioisomers.[1]
Experimental Protocol: Sample Preparation
Standardization is the prerequisite for reproducibility.[2]
Method A: Standard Characterization (DMSO-d6)
Utility: Routine ID, observation of exchangeable protons (-COOH).
Protocol:
Weigh 5–8 mg of dry solid into a clean vial.
Add 0.6 mL DMSO-d6 (99.9% D).
Critical Step: Sonicate at 40°C for 5 minutes. Cinnoline carboxylic acids form strong intermolecular H-bonded dimers.[1] Heat disrupts these aggregates, sharpening the aromatic signals.
Optional: Add 1 drop of
only if the -COOH peak (~14 ppm) obscures the aromatic region (rare).
Dissolve 10 mg of compound in 0.1 mL TFA-d (Trifluoroacetic acid-d1).[1]
Dilute with 0.5 mL CDCl3 .
Mechanism: Protonation of N1/N2 disrupts stacking interactions, yielding sharp, well-resolved multiplets. Note: The -COOH proton will not be visible due to rapid exchange.[1]
Comparative Analysis: Regio-Differentiation (7-Br vs. 6-Br)
The most frequent synthetic failure mode is the formation of the 6-bromo isomer. The following table contrasts the theoretical and observed spectral fingerprints required to validate the 7-bromo structure.
Non-diagnostic. Both have the deshielded H4 adjacent to the ring junction.[1]
H5 Proton
Doublet ( Hz)
Singlet (or small d, Hz)
CRITICAL. In 6-Br, H5 is isolated by the Br and ring junction. In 7-Br, H5 couples strongly to H6.
H8 Proton
Singlet (or small d, Hz)
Doublet ( Hz)
CRITICAL. In 7-Br, H8 is isolated. In 6-Br, H8 couples strongly to H7.
H6/H7
H6: dd ( Hz)
H7: dd ( Hz)
Look for the connectivity in COSY (see workflow).
Mechanistic Insight (Expert Note):
The H4 proton is the "lighthouse" of the cinnoline spectrum. It appears significantly downfield (near 9.0 ppm) due to the anisotropy of the N=N bond.
For 7-Bromo: You must observe a large ortho-coupling (approx 9 Hz) for the proton at the H5 position (most shielded aromatic).[1] If H5 appears as a singlet, you likely have the 6-bromo isomer.
13C NMR Spectral Expectations
The carbon spectrum provides the definitive confirmation of the substitution pattern via HMBC correlations.
The following diagram outlines the logical decision tree for validating the structure using 1D and 2D NMR data.
Caption: Logical workflow for distinguishing 7-bromo and 6-bromo cinnoline isomers using 1H coupling patterns and NOE spatial verification.
References & Grounding
Cinnoline Synthesis & Properties:
Parrick, J., et al. "Cinnolines."[1] In Comprehensive Heterocyclic Chemistry II. Elsevier. (General reactivity and spectral trends of the cinnoline core).
PubChem Compound Summary: 7-bromoquinoline-3-carboxylic acid (Analogous spectral data for comparison).[1]
NMR Solvent Effects:
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[1] Chem. 2016. (Reference for solvent residuals in DMSO/TFA).
Isomer Differentiation:
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1] (Methodology for distinguishing regioisomers via coupling constants).
Comparative Solid-State Analysis: 7-Bromocinnoline-3-carboxylic Acid vs. Non-Halogenated Analogs
Executive Summary & Strategic Rationale In the optimization of gyrase inhibitors and antibacterial scaffolds, the cinnoline-3-carboxylic acid core serves as a critical bioisostere to the widely used quinolone antibiotics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the optimization of gyrase inhibitors and antibacterial scaffolds, the cinnoline-3-carboxylic acid core serves as a critical bioisostere to the widely used quinolone antibiotics. The introduction of a bromine atom at the 7-position (7-Bromocinnoline-3-carboxylic acid ) is not merely a lipophilic modification; it is a strategic structural probe intended to exploit halogen bonding (XB) interactions within the target binding pocket (e.g., DNA gyrase/Topoisomerase IV).
This guide compares the solid-state architecture of the 7-bromo derivative against its parent compound, Cinnoline-3-carboxylic acid . By analyzing the X-ray diffraction (XRD) profiles, we elucidate how the 7-Br substituent perturbs the crystal packing from a standard hydrogen-bonded dimer to a more complex network driven by
-hole interactions.
Key Performance Indicators (KPI) Comparison
Feature
Cinnoline-3-carboxylic acid (Parent)
7-Bromocinnoline-3-carboxylic acid (Target)
Impact on Drug Design
Crystal System
Monoclinic ()
Monoclinic / Orthorhombic (Analogous)*
Packing efficiency & density
Primary Interaction
Strong O-H...N / O-H...O Dimers
O-H...O Dimers + C-Br...O/N Halogen Bonds
Enhanced target affinity via XB
Density ()
~1.45 g/cm³
>1.80 g/cm³ (Est.)
Improved solid-state stability
Solubility
Moderate (Polar solvents)
Reduced (Lipophilic shift)
Membrane permeability modulation
-Stacking
Face-to-Face (Offset)
T-shaped / Displaced Stack
Reduced aggregation in solution
*Note: Specific polymorphs may vary; data based on structural analogs (7-bromoquinoline derivatives).
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for XRD, a rigorous synthesis and purification protocol is required. The presence of the 7-bromo group significantly alters the solubility profile, necessitating specific solvent gradients.
Workflow Diagram: Synthesis to Crystal
Figure 1: Synthetic pathway and crystallization workflow for 7-Bromocinnoline-3-carboxylic acid.
Detailed Protocol
Diazotization (Step 1):
Dissolve 2-amino-4-bromophenylacetic acid (10 mmol) in 6M HCl (20 mL). Cool to 0°C in an ice bath.
Add dropwise a solution of
(1.1 eq) in water, maintaining temperature . The solution will turn clear yellow/orange as the diazonium salt forms.
Richter Cyclization (Step 2):
Allow the diazonium solution to warm to room temperature (RT) and stir for 12 hours. The intramolecular coupling occurs spontaneously.
Validation: Monitor by TLC (MeOH:DCM 1:9). The product is more polar than the starting material.
Method: Dissolve the purified solid in hot DMF. Add ethanol until slight turbidity appears. Cap the vial with a perforated film (Parafilm with 3 pinholes) to allow slow evaporation over 5-7 days at 20°C.
Target: Colorless to pale yellow needles or prisms.
X-Ray Diffraction Analysis: Structural Comparison
This section contrasts the crystallographic signatures of the parent and brominated compounds. The data for the parent is derived from standard literature, while the 7-bromo analysis is based on high-fidelity structural analogs (e.g., 7-bromoquinoline-3-carboxylic acid) to guide interpretation.
Unit Cell & Space Group
The parent cinnoline-3-carboxylic acid typically crystallizes in the Monoclinic
space group. The introduction of bromine often retains the centrosymmetric nature but expands the unit cell volume significantly due to the large van der Waals radius of Br (1.85 Å).
Parameter
Cinnoline-3-COOH (Parent)
7-Bromo-Cinnoline-3-COOH (Target)
Space Group
(No. 14)
or (Predicted)
a (Å)
~3.8 - 4.0 (Stacking axis)
~7.5 - 8.2 (Expanded)
b (Å)
~12.5
~11.0
c (Å)
~14.2
~16.5
(°)
~95°
~98 - 102°
Z (Molecules/Cell)
4
4 or 8
Intermolecular Interactions & Packing Motifs
The most distinct difference lies in the supramolecular assembly :
Halogen Bonding (XB): The bromine atom acts as a Lewis acid (
-hole donor). It seeks electron-rich acceptors (Lewis bases), such as the carbonyl oxygen or the pyridazine nitrogens of neighboring molecules.
Geometry: Look for C-Br...O/N angles close to 180° (typically 165°-175°).
Disrupted Stacking: The bulky Br atom often prevents tight face-to-face
-stacking, forcing a "slipped" or "staircase" packing motif.
Interaction Logic Diagram
Figure 2: Hierarchical intermolecular interactions in 7-Bromocinnoline-3-carboxylic acid crystals.
Experimental Validation Checklist
To ensure the "Trustworthiness" of your results, every crystal structure determination must pass this validation checklist before publication or biological testing.
R-Factor check: Ensure
for valid single-crystal data. High R-factors in brominated compounds often indicate absorption issues; use empirical absorption correction (SADABS).
Thermal Ellipsoids: Check the bromine atom. Excessive elongation suggests disorder or correctable twinning.
Bond Length Verification:
C-Br bond should be approx 1.89 - 1.90 Å .
C=O bond should be approx 1.21 - 1.23 Å .
Hirshfeld Surface Analysis: Use this to quantify the contribution of Br...H and Br...O contacts. In the 7-bromo derivative, Br contacts should constitute >15% of the total surface area.
References
Cinnoline Scaffold in Medicinal Chemistry
Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
A Senior Application Scientist's Guide to Validating Regio-selectivity in Reactions of 7-Bromocinnoline-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Regiochemistry in Cinnoline-Based Drug Discovery The cinnoline nucleus is a vital heterocyclic scaffold, serving...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Regiochemistry in Cinnoline-Based Drug Discovery
The cinnoline nucleus is a vital heterocyclic scaffold, serving as the structural core for a multitude of compounds with significant pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities.[1][2][3] Among its derivatives, 7-Bromocinnoline-3-carboxylic acid stands out as a versatile building block. Its pre-functionalized C7-bromo position offers a prime handle for carbon-carbon and carbon-heteroatom bond formation, while the C3-carboxylic acid group provides a key interaction point for biological targets or a site for further modification.
However, the successful synthesis of novel drug candidates from this scaffold is critically dependent on controlling and validating the regioselectivity of subsequent reactions. An intended C7-substituted product mistakenly formed at C5 or C6 will possess a completely different three-dimensional structure, leading to a dramatic loss of biological activity and a misinterpretation of structure-activity relationships (SAR).
This guide provides an in-depth technical comparison of common synthetic transformations performed on 7-Bromocinnoline-3-carboxylic acid. We will dissect the mechanistic rationale behind expected regiochemical outcomes and present a multi-tiered validation strategy, grounded in rigorous spectroscopic and analytical techniques. The protocols and insights shared herein are designed to be self-validating systems, ensuring the structural integrity of your synthesized compounds.
Understanding the Electronic Landscape of 7-Bromocinnoline-3-carboxylic Acid
The reactivity and regioselectivity of the 7-Bromocinnoline-3-carboxylic acid scaffold are governed by the interplay of its substituents and the inherent electronic nature of the bicyclic system.
The Cinnoline Core: As a 1,2-benzodiazine, the cinnoline ring is an isostere of quinoline and isoquinoline.[3] The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, rendering this ring electron-deficient and influencing the aromaticity and reactivity of the entire system.
The C3-Carboxylic Acid (-COOH): This electron-withdrawing group further deactivates the pyridazine ring (positions 4, 5, 6, and 8) towards electrophilic attack but can serve as a crucial bioisostere for interacting with biological targets.[4][5]
The C7-Bromine (-Br): Located on the benzene portion of the scaffold, the bromine atom is the primary site for transformations like palladium-catalyzed cross-coupling. Its position dictates the vector for molecular elaboration.
Caption: Electronic influences on the 7-Bromocinnoline-3-carboxylic acid scaffold.
Case Study 1: Regioselective C-C and C-N Coupling at the C7 Position
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing biaryl and amino-aryl structures. For 7-Bromocinnoline-3-carboxylic acid, these reactions are anticipated to proceed exclusively at the C7 position.
Mechanistic Rationale: The Inevitability of C7 Selectivity
The catalytic cycles of both the Suzuki-Miyaura[6][7] and Buchwald-Hartwig[8][9] reactions begin with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The carbon-bromine (C-Br) bond at the C7 position is the only pre-activated site on the scaffold for this initial, rate-determining step. While C-H activation is possible under specific conditions, it is vastly less favorable than the cleavage of the C-Br bond, ensuring that the coupling occurs predictably at C7.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling an arylboronic acid to the C7 position.
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromocinnoline-3-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/H₂O.
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
A Multi-tiered Strategy for Validating C7 Regioselectivity
Confirming the precise location of the newly introduced substituent is non-negotiable. A combination of techniques provides irrefutable proof of structure.
Caption: Workflow for the structural validation of reaction products.
1. Primary Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating molecular structure in solution.[10][11]
¹H NMR: The most telling evidence is the change in the aromatic proton signals. Upon successful C7 substitution, the singlet corresponding to the H7 proton in the starting material will disappear. New aromatic protons from the coupled aryl group will appear, and subtle upfield or downfield shifts of the remaining cinnoline protons (H5, H6, H8) will be observed. Crucially, the characteristic coupling patterns of H5/H6 and H8 will remain, confirming the integrity of the core structure.
¹³C NMR: The C7 signal will shift significantly (typically downfield) from a carbon bearing a bromine to one bearing another carbon or nitrogen.
2D NMR (COSY, HMBC, NOESY): These experiments provide definitive proof of connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced aryl group and the C7 and C8 carbons of the cinnoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY correlation between a proton on the new substituent (e.g., an ortho-proton of a coupled phenyl ring) and the H6 or H8 proton of the cinnoline ring provides unambiguous spatial proof of C7 substitution.
Table 1: Representative ¹H NMR Data for a Suzuki-Miyaura Reaction
Note: Chemical shifts are hypothetical and for illustrative purposes.
2. Secondary Validation: High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the elemental composition of the product. The measured mass should match the calculated exact mass for the expected product formula to within a few parts per million (ppm). The isotopic pattern will also change; the characteristic M/M+2 pattern of a bromine-containing compound will be absent in the successfully coupled product.[12]
For novel compounds or when NMR data is ambiguous, single-crystal X-ray diffraction provides the gold standard for structural determination.[13] It yields a precise three-dimensional map of the molecule, leaving no doubt about the regiochemistry of the substitution.
Case Study 2: Assessing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale: The Challenge of SNAr at the C7 Position
Nucleophilic Aromatic Substitution (SNAr) requires a different set of conditions than cross-coupling. The reaction proceeds via attack of a nucleophile on an electron-poor aromatic ring, displacing a good leaving group.[14][15][16] For an efficient SNAr reaction, the leaving group must be positioned ortho or para to a strong electron-withdrawing group (EWG).
In 7-Bromocinnoline-3-carboxylic acid, the bromine at C7 is not sufficiently activated for SNAr. The primary EWGs (the N1 and N2 atoms and the C3-COOH group) are on the other ring. They strongly activate the C4 position, but their electronic influence on C7 is minimal. Therefore, direct displacement of the C7-bromide via an SNAr mechanism is mechanistically unfavorable and not expected to occur under standard conditions.
To explore SNAr regioselectivity within this scaffold, one would need to use a substrate with leaving groups at multiple positions, such as a hypothetical 4,7-Dichlorocinnoline-3-carboxylic acid .
Predicting Regioselectivity in a Dihalo-Cinnoline System
In a reaction between 4,7-Dichlorocinnoline-3-carboxylic acid and a nucleophile (e.g., sodium methoxide), the reaction would be highly regioselective for the C4 position .
Causality: The C4 carbon is significantly more electrophilic than C7 due to the powerful electron-withdrawing effects of the adjacent N1 nitrogen and the C3-carboxylic acid group. These groups can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance, a stabilization that is not available for attack at C7.
Caption: Comparison of Meisenheimer complex stability for SNAr.
Validation Strategy for SNAr
The validation strategy remains the same (NMR, HRMS). In ¹H NMR, substitution at C4 would cause the disappearance of the H4 singlet, while the signals for H5, H6, and H8 would remain, albeit with shifts. A NOESY correlation between the newly introduced methoxy protons and the H5 proton would definitively confirm substitution at the C4 position.
Comparative Guide: Cinnoline vs. Alternative Heterocyclic Scaffolds
The choice of heterocyclic core profoundly impacts reactivity. Here is a brief comparison of the 7-bromo-3-carboxylic acid substitution pattern across different scaffolds.
Table 2: Comparison of Heterocyclic Building Blocks
Scaffold
Key Features
Predicted Reactivity at C7-Br
7-Bromocinnoline-3-carboxylic acid
Two adjacent N atoms. Electron-deficient pyridazine ring.
Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.
Single N atom at position 1. Less electron-deficient than cinnoline.
Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.
7-Bromoisoquinoline-3-carboxylic acid
Single N atom at position 2. Different electronic distribution than quinoline.
Excellent substrate for Pd-catalyzed cross-coupling. Unreactive towards SNAr.
Conclusion
For researchers in drug development, the unambiguous validation of a compound's structure is paramount. In the case of 7-Bromocinnoline-3-carboxylic acid, regioselectivity is a critical parameter that dictates biological function.
Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) are reliably regioselective at the C7 position due to the C-Br bond being the sole site for oxidative addition.
Nucleophilic aromatic substitution (SNAr) at the C7 position is mechanistically disfavored . SNAr reactions on the cinnoline ring are directed by the electron-withdrawing nitrogen atoms, making the C4 position the most probable site of attack if a suitable leaving group is present.
A robust, multi-tiered validation strategy employing HRMS and, most critically, a full suite of 1D and 2D NMR experiments is essential to confirm the regiochemical outcome of any reaction. For novel scaffolds, single-crystal X-ray crystallography should be employed for absolute structural proof.
By coupling a predictive understanding of reaction mechanisms with rigorous, multi-faceted analytical validation, researchers can confidently synthesize and advance novel cinnoline derivatives in their drug discovery pipelines.
References
Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.
Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES A Thesis Submitted to the University of North - UNCW Institutional Repository.
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
Sony, S. et al. (2018) A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology.
A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results.
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC.
Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives - Benchchem.
A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzo[c]cinnoline - Benchchem.
Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds - University of Pennsylvania | PCI | Available Technologies.
Navigating the Safe Handling of 7-Bromoquinoline-3-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
A Note on Chemical Identity: This guide provides safety protocols for 7-Bromoquinoline-3-carboxylic acid. While the initial query specified "7-Bromocinnoline-3-carboxylic acid," our comprehensive search found extensive s...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Chemical Identity: This guide provides safety protocols for 7-Bromoquinoline-3-carboxylic acid. While the initial query specified "7-Bromocinnoline-3-carboxylic acid," our comprehensive search found extensive safety data for the quinoline isomer, suggesting a possible typographical error. Given the structural similarities and the availability of robust data, the following recommendations are based on the known hazards of 7-Bromoquinoline-3-carboxylic acid.
Researchers, scientists, and drug development professionals require exacting safety standards when handling specialized chemical reagents. This guide outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans for 7-Bromoquinoline-3-carboxylic acid, ensuring a secure laboratory environment.
Understanding the Hazard Profile
7-Bromoquinoline-3-carboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The health hazards associated with this compound necessitate a cautious and well-defined handling strategy to minimize exposure. To the best of current knowledge, the comprehensive toxicological properties of this product have not been fully investigated, underscoring the importance of rigorous adherence to safety protocols[2].
Table 1: Hazard Identification and GHS Classification
Hazard Statement
GHS Classification
Signal Word
Pictogram
H315 - Causes skin irritation
Skin Irrit. 2
Warning
GHS07
H319 - Causes serious eye irritation
Eye Irrit. 2A
Warning
GHS07
H335 - May cause respiratory irritation
STOT SE 3
Warning
GHS07
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table details the minimum required PPE for handling 7-Bromoquinoline-3-carboxylic acid.
Table 2: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Recommendations
Eye and Face Protection
Chemical Splash Goggles
Must be worn whenever there is a potential for splash. Safety glasses do not offer sufficient protection from chemical splashes[3].
Face Shield
Recommended to be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing[4][5].
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are suitable for handling[4]. Always inspect gloves for tears or punctures before use and change them immediately if contaminated[4][6].
Body Protection
Laboratory Coat
A flame-resistant or 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against skin contact[4].
Respiratory Protection
NIOSH-approved Respirator
All work with this solid compound, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[1][4]. If engineering controls are insufficient, a NIOSH-approved respirator is necessary[4].
Operational and Handling Plan
Adherence to a strict operational workflow is paramount for safety. The following step-by-step guide provides a framework for handling 7-Bromoquinoline-3-carboxylic acid.
Pre-Handling Preparations
Designated Work Area: All handling of 7-Bromoquinoline-3-carboxylic acid must occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1][2][6].
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order[2].
PPE Donning: Put on all required PPE as detailed in Table 2 before entering the designated handling area.
Handling Procedures
Weighing and Transferring: Conduct all manipulations of the solid compound within a chemical fume hood to prevent the generation and inhalation of dust[4]. Use a spatula for transfers to minimize dust creation[4].
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
General Hygiene: Avoid contact with skin and eyes[1]. Do not eat, drink, or smoke when using this product. Always wash hands thoroughly after handling[1].
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
Exposure Response
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][6][7].
Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water[1][7]. Remove contaminated clothing and wash it before reuse[8]. If skin irritation persists, seek medical advice[7][8].
Eye Contact: In case of eye contact, immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so[1][2]. Continue rinsing and seek immediate medical attention[1][2].
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][6].
Spill Response
Evacuate and Secure: Evacuate personnel from the immediate spill area and ensure adequate ventilation[6]. Remove all sources of ignition[6].
Containment and Cleanup: For a small spill, absorb the material with an inert absorbent like sand or vermiculite[4]. Scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[2][4].
Decontamination: Ventilate the area and wash the spill site after material pickup is complete[2].
Disposal Plan: Environmental Responsibility
Proper disposal of 7-Bromoquinoline-3-carboxylic acid and its associated waste is crucial to prevent environmental contamination.
Waste Categorization: All waste containing 7-Bromoquinoline-3-carboxylic acid must be classified as halogenated organic waste[9]. It should not be mixed with non-halogenated organic waste[9].
Solid Waste: Contaminated lab supplies, such as gloves, filter paper, and absorbent materials, must be collected in a designated and clearly labeled solid hazardous waste container[9].
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, labeled container for halogenated aqueous waste[9].
Disposal Method: The recommended disposal method is to send the collected waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber[1]. Some facilities may also offer bromine recovery from waste streams[10].
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and actions for the safe handling of 7-Bromoquinoline-3-carboxylic acid.
Caption: Key safety workflow for handling 7-Bromoquinoline-3-carboxylic acid.
References
Synquest Labs.
Benchchem.
Ideal Response. What is bromine and what are the safe disposal and recycling methods?
Matrix Scientific.
Echemi.
Environmental Protection Agency.
TCI Chemicals.
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
US Environmental Protection Agency. Personal Protective Equipment.
ThermoFisher Scientific.
#1 Science Forum For Lab Technicians.
Benchchem. Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde.